Beryllium hydroxide

Solubility Inorganic Chemistry Separation Science

Procure high-purity Beryllium Hydroxide as a critical intermediate for advanced BeO ceramics and Be-metal alloys. Its unique amphoteric nature and exceptionally low solubility (Ksp 6.92×10⁻²²) enable selective purification, ensuring the high performance required in nuclear, aerospace, and defense applications. Verify purity and packaging options to meet your precise specifications.

Molecular Formula BeH2O2
Molecular Weight 43.027 g/mol
CAS No. 13327-32-7
Cat. No. B083514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium hydroxide
CAS13327-32-7
Molecular FormulaBeH2O2
Molecular Weight43.027 g/mol
Structural Identifiers
SMILES[Be+2].[OH-].[OH-]
InChIInChI=1S/Be.2H2O/h;2*1H2/q+2;;/p-2
InChIKeyWPJWIROQQFWMMK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beryllium Hydroxide (CAS 13327-32-7): Essential Baseline Data for Procurement and Scientific Selection


Beryllium hydroxide (Be(OH)₂, CAS 13327-32-7) is an inorganic amphoteric hydroxide, existing as a white or yellow powder with a density of 1.92 g/cm³ [1]. It is a key intermediate in the production of high-purity beryllium metal and beryllium oxide (BeO) ceramics, primarily sourced as a by-product of beryllium ore extraction [2]. Unlike other Group 2 hydroxides, Be(OH)₂ exhibits unique properties, including very low water solubility and the ability to dissolve in both acidic and strong alkaline solutions [3]. It undergoes thermal decomposition, losing water to form BeO at elevated temperatures, a critical step in the manufacturing of advanced ceramic components [4].

Why Generic Substitution of Beryllium Hydroxide (CAS 13327-32-7) Fails: A Quantitative Analysis of Unique Material Properties


Direct substitution of beryllium hydroxide with other Group 2 hydroxides (e.g., Mg(OH)₂, Ca(OH)₂) or even other amphoteric hydroxides (e.g., Al(OH)₃) is not feasible due to fundamental differences in solubility, thermal behavior, and chemical reactivity. Be(OH)₂'s exceptionally low solubility product (Ksp ≈ 6.92×10⁻²²) and unique amphoteric character, which allows dissolution in both strong acids and bases, distinguish it sharply from Mg(OH)₂, which is not amphoteric and has a much higher Ksp (≈5.61×10⁻¹²) [1][2]. Furthermore, its thermal decomposition pathway to BeO is critical for producing high-purity ceramics, a process that cannot be replicated using alternative precursor materials [3]. The following quantitative evidence guide details these critical differentiators.

Quantitative Evidence for Selecting Beryllium Hydroxide (CAS 13327-32-7) Over Analogs: A Data-Driven Guide


Solubility Product (Ksp) Comparison: Beryllium vs. Magnesium Hydroxide

Beryllium hydroxide exhibits an extremely low solubility product constant (Ksp) of 6.92 × 10⁻²² at 25°C, which is ten orders of magnitude lower than that of magnesium hydroxide (Ksp = 5.61 × 10⁻¹²) [1][2]. This vast difference confirms that Be(OH)₂ is significantly less soluble in water than its closest Group 2 analog, Mg(OH)₂, and underpins its utility in selective precipitation and purification processes where extremely low solubility is required.

Solubility Inorganic Chemistry Separation Science

Thermal Decomposition Onset: Beryllium vs. Magnesium Hydroxide

Beryllium hydroxide exhibits a higher thermal decomposition temperature compared to magnesium hydroxide. Be(OH)₂ begins to dehydrate significantly at 400 °C to form BeO, whereas Mg(OH)₂ decomposes at a lower temperature of approximately 350 °C [1]. This 50 °C difference in thermal stability allows for distinct processing windows when using Be(OH)₂ as a precursor for high-temperature ceramics, enabling the removal of volatile components before decomposition and influencing the final oxide's morphology and reactivity.

Thermal Analysis Ceramic Processing Materials Science

Amphoteric Dissolution: Beryllium vs. Aluminum Hydroxide Coordination

While both beryllium and aluminum hydroxides are amphoteric, their dissolution chemistry differs at the molecular level. Be(OH)₂ dissolves in excess strong alkali (e.g., NaOH) to form the tetrahydroxoberyllate(II) anion, [Be(OH)₄]²⁻, where beryllium is 4-coordinate [1][2]. In contrast, Al(OH)₃ dissolves to form the aluminate ion, [Al(OH)₄]⁻, with aluminum also in a 4-coordinate state [3]. However, the smaller ionic radius of Be²⁺ (0.45 Å) versus Al³⁺ (0.53 Å) leads to a stronger polarization of the hydroxide ligands and distinct complex stability constants, influencing their behavior in selective leaching and purification steps during ore processing.

Coordination Chemistry Amphoterism Extractive Metallurgy

Thermal Decomposition Kinetics: Activation Energy for BeO Formation

The thermal decomposition of beryllium hydroxide to beryllium oxide follows a unimolecular rate law with an activation energy (Ea) of 14.7 kcal/mol (approximately 61.5 kJ/mol) [1]. This kinetic parameter provides a quantitative basis for optimizing the calcination process. For comparison, the dehydration of Mg(OH)₂, a potential alternative precursor for oxide ceramics, has been reported with activation energies in a higher range (e.g., 88-150 kJ/mol depending on the specific kinetic model and atmosphere) [2]. This lower activation energy for Be(OH)₂ suggests a potentially more facile decomposition pathway under milder thermal conditions, which can be advantageous for controlling particle size and surface area of the resulting BeO powder.

Kinetics Ceramic Engineering Process Optimization

Density and Purity Considerations for Nuclear-Grade BeO Production

Beryllium hydroxide is the preferred precursor for producing high-purity beryllium oxide (BeO) for nuclear applications, where low neutron absorption and high thermal conductivity are paramount [1]. The density of Be(OH)₂ is 1.92 g/cm³ [2]. The conversion to BeO, which has a much higher density of 3.01 g/cm³, results in significant volume change. Controlling this transformation via the hydroxide route is critical for achieving the >99% theoretical density required in BeO ceramic components used as neutron moderators and reflectors [1][3]. Using an alternative precursor like beryllium sulfate would introduce sulfur impurities detrimental to nuclear performance, making Be(OH)₂ the specified starting material.

Nuclear Materials Ceramic Processing Quality Control

Aqueous Solubility at 25°C: Beryllium vs. Group 2 Hydroxides

The water solubility of beryllium hydroxide is exceptionally low, measured at approximately 3.44 mg/L at 25°C, which equates to a molar solubility of ~8.0 × 10⁻⁵ M [1][2]. This value is orders of magnitude lower than that of other Group 2 hydroxides. For example, the solubility of Mg(OH)₂ is ~9 mg/L (~1.5 × 10⁻⁴ M), Ca(OH)₂ is ~1730 mg/L, Sr(OH)₂ is ~22,000 mg/L, and Ba(OH)₂ is ~39,000 mg/L [2][3]. This quantifies Be(OH)₂ as the least soluble hydroxide in its group, a property that dictates its environmental mobility and is exploited in its purification and analytical chemistry.

Solubility Aqueous Chemistry Environmental Fate

Key Application Scenarios for Beryllium Hydroxide (CAS 13327-32-7) Driven by Quantifiable Material Advantages


Production of High-Purity Beryllium Oxide (BeO) for Nuclear Reactor Components

Beryllium hydroxide is the specified precursor for manufacturing nuclear-grade BeO ceramics. Its thermal decomposition at ~400°C, with an activation energy of 14.7 kcal/mol, allows for a controlled conversion to BeO [1][2]. This process yields a high-purity oxide with the required density and microstructure for use as a neutron moderator or reflector in nuclear reactors, where the low neutron absorption cross-section of Be is critical. Alternative precursors introduce impurities that degrade performance or require more complex processing.

Selective Separation and Purification of Beryllium from Ores and Recycled Materials

The exceptionally low water solubility of Be(OH)₂ (3.44 mg/L) and its solubility product (Ksp = 6.92×10⁻²²) enable its selective precipitation from leach solutions containing other metals, such as magnesium and aluminum [3][4]. This is a cornerstone of hydrometallurgical beryllium extraction processes. The amphoteric nature further allows for separation from non-amphoteric impurities like iron by redissolving the Be(OH)₂ in strong alkali, leaving insoluble hydroxides behind [5].

Synthesis of High-Performance Beryllium-Containing Alloys and Ceramics

As a precursor, Be(OH)₂ can be directly converted to BeO, which is then reduced to beryllium metal for alloying with copper, aluminum, or nickel to create materials with exceptional stiffness-to-weight ratios and thermal properties [6]. The purity of the Be(OH)₂ directly influences the properties of the final alloy, making the procurement of high-purity hydroxide a critical factor for aerospace and defense applications. Its density of 1.92 g/cm³ and well-defined decomposition behavior facilitate consistent processing.

Analytical Standard and Reference Material for Environmental Monitoring

Due to its well-characterized and extremely low solubility (3.44 mg/L at 25°C), high-purity beryllium hydroxide serves as a reliable reference material for calibrating analytical instruments and validating methods for detecting trace beryllium in environmental and biological samples [7]. This is essential for monitoring compliance with strict workplace exposure limits set by agencies like OSHA and NIOSH.

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